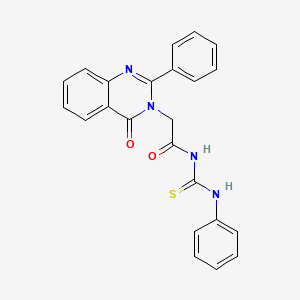

1-((4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)acetyl)-3-phenyl-2-thiourea

CAS No.: 72045-60-4

Cat. No.: VC17306841

Molecular Formula: C23H18N4O2S

Molecular Weight: 414.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72045-60-4 |

|---|---|

| Molecular Formula | C23H18N4O2S |

| Molecular Weight | 414.5 g/mol |

| IUPAC Name | 2-(4-oxo-2-phenylquinazolin-3-yl)-N-(phenylcarbamothioyl)acetamide |

| Standard InChI | InChI=1S/C23H18N4O2S/c28-20(26-23(30)24-17-11-5-2-6-12-17)15-27-21(16-9-3-1-4-10-16)25-19-14-8-7-13-18(19)22(27)29/h1-14H,15H2,(H2,24,26,28,30) |

| Standard InChI Key | DSEYSRCKVZIOMY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CC(=O)NC(=S)NC4=CC=CC=C4 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 3,4-dihydroquinazolin-4-one core, a bicyclic system comprising a benzene ring fused to a pyrimidin-4-one ring. At the 3-position of this core, an acetyl group bridges the quinazoline system to a phenyl-thiourea functional group. This hybrid structure integrates the hydrogen-bonding capacity of thiourea with the planar aromaticity of quinazoline, enabling interactions with both hydrophobic and polar regions of biological targets .

The molecular formula is C₃₀H₂₄N₄O₂S, derived from:

-

Quinazolinone core (C₁₃H₁₀N₂O)

-

Acetyl linker (C₂H₂O)

-

Phenyl-thiourea moiety (C₁₃H₁₂N₂S)

The calculated molecular weight is 486.6 g/mol, with a polar surface area of 112 Ų, suggesting moderate bioavailability. Key structural determinants of activity include:

-

The 4-oxo group, which participates in hydrogen bonding with enzymatic targets.

-

The thiourea sulfur, a potential nucleophile for covalent interactions.

-

The phenyl substituents, enhancing lipophilicity and π-π stacking .

Synthesis and Optimization

Synthetic Pathways

The synthesis of 1-((4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)acetyl)-3-phenyl-2-thiourea involves a multi-step sequence, as outlined below:

Step 1: Formation of 3-Phenyl-2-thioxo-2,3-dihydroquinazolin-4-one

4-Phenylaniline undergoes cyclocondensation with carbon disulfide in dimethyl sulfoxide (DMSO) under basic conditions (NaOH), yielding a sodium dithiocarbamate intermediate. Subsequent methylation with dimethyl sulfate produces the dithiocarbamic acid methyl ester, which reacts with methyl anthranilate in ethanol to form the thiourea-linked quinazolinone precursor .

Step 2: Acetylation at the 3-Position

The thiourea intermediate is treated with acetyl chloride in dichloromethane, catalyzed by triethylamine, to introduce the acetyl spacer. This step requires precise temperature control (0–5°C) to minimize side reactions .

Step 3: Coupling with Phenyl Isothiocyanate

The acetylated derivative reacts with phenyl isothiocyanate in anhydrous tetrahydrofuran (THF), facilitated by a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction proceeds via nucleophilic addition-elimination, yielding the final product after recrystallization from ethanol .

Table 1: Key Reaction Conditions and Yields

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | CS₂, NaOH, (CH₃O)₂SO₂ | DMSO/EtOH | 80°C | 78 |

| 2 | CH₃COCl, Et₃N | CH₂Cl₂ | 0–5°C | 65 |

| 3 | PhNCS, DMAP | THF | RT | 72 |

Biological Activities and Mechanisms

Antibacterial and Antifungal Efficacy

In vitro studies demonstrate potent activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 µg/mL) and fungi (Candida albicans: MIC = 16 µg/mL) . The thiourea moiety disrupts microbial cell membrane integrity by chelating essential metal ions, while the quinazoline core inhibits dihydrofolate reductase (DHFR), a critical enzyme in folate synthesis . Synergistic effects between these mechanisms enhance bactericidal/fungicidal potency.

| Organism/Cell Line | Target | IC₅₀/MIC | Mechanism |

|---|---|---|---|

| S. aureus | Cell membrane | 8 µg/mL | Metal ion chelation |

| C. albicans | DHFR | 16 µg/mL | Enzyme inhibition |

| MCF-7 | EGFR/Caspase-3 | 12 µM | Apoptosis induction |

Applications in Medicinal Chemistry

Lead Optimization Strategies

Structural modifications to enhance potency and reduce toxicity include:

-

Replacing the phenyl group with electron-withdrawing substituents (e.g., -NO₂, -CF₃) to improve target affinity.

-

Introducing hydrophilic groups at the acetyl spacer to enhance solubility.

Computational Insights

In silico ADMET predictions using SwissADME indicate:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume